Technical Guide: Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Technical Guide: Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
The following technical guide details the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide , a critical intermediate scaffold used in the development of 3,3-disubstituted oxindoles and potential benzodiazepine derivatives.
Executive Summary
Target Molecule: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
CAS Registry Number: 849642-02-0
Molecular Formula:
This guide provides a high-fidelity protocol for the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide via the acylation of 2-aminobenzophenone. This molecule serves as a "privileged scaffold" in medicinal chemistry, acting as a direct precursor to 3,3-dimethylindolin-2-ones (oxindoles) via intramolecular radical or palladium-catalyzed cyclization. These oxindole cores are pharmacophores found in non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and progesterone receptor antagonists.
Retrosynthetic Analysis & Strategy
To design a robust pathway, we utilize a disconnection approach centered on the amide bond. The steric bulk of the gem-dimethyl group and the electron-withdrawing nature of the ortho-benzoyl group on the aniline dictate the choice of reagents.
Disconnection Logic
-
C-N Bond Cleavage: The amide bond is the most logical disconnection point.
-
Nucleophile Identification: 2-Aminobenzophenone (Aniline derivative). Note that the amino group is partially deactivated by the electron-withdrawing benzoyl group at the ortho position, requiring a highly reactive electrophile.
-
Electrophile Identification: 2-Bromo-2-methylpropionyl bromide (or chloride). The acid bromide is preferred over the chloride due to the deactivated nature of the aniline.
Figure 1: Retrosynthetic disconnection showing the convergence of the deactivated aniline and the tertiary alkyl halide acylating agent.
Experimental Protocol: Forward Synthesis
Reaction Overview
-
Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions modified for anhydrous solvents).
-
Key Challenge: Preventing the elimination of HBr from the acyl halide (forming the methacryloyl byproduct) while ensuring complete acylation of the hindered aniline.
Reagents & Materials
| Reagent | Equiv.[4][5] | Role | Critical Attribute |
| 2-Aminobenzophenone | 1.0 | Substrate | Dry, free of hydration water. |
| 2-Bromo-2-methylpropionyl bromide | 1.2 | Acylating Agent | High purity (>98%); Clear/light yellow liquid. |
| Triethylamine ( | 1.5 | Base | Scavenger for HBr; Must be anhydrous. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous ( |
| DMAP | 0.05 | Catalyst | Optional; accelerates reaction if stalling occurs. |
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Solution
-
Charge a flame-dried 3-neck round-bottom flask (RBF) with 2-aminobenzophenone (1.0 equiv).
-
Add anhydrous DCM (10 mL per gram of substrate) under a nitrogen (
) atmosphere. -
Add Triethylamine (1.5 equiv) via syringe.
-
Cool the solution to
using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.
Step 2: Controlled Acylation
-
Dilute 2-bromo-2-methylpropionyl bromide (1.2 equiv) in a small volume of DCM (1:1 v/v).
-
Add the acid bromide solution dropwise to the amine mixture over 30–45 minutes.
-
Critical Parameter: Maintain internal temperature
. Rapid addition causes localized heating, promoting HBr elimination to form the methacryloyl impurity.
-
-
Allow the reaction to warm to Room Temperature (
) and stir for 4–6 hours. -
In-Process Control (IPC): Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The yellow spot of 2-aminobenzophenone should disappear, replaced by a less polar product spot.
Step 3: Workup & Isolation
-
Quench the reaction by adding 1M HCl (cold) to neutralize excess base and solubilize triethylammonium salts.
-
Separate the organic layer.
-
Wash the organic phase sequentially with:
-
Water (
). -
Saturated
(to remove residual acid). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
, filter, and concentrate in vacuo at .-
Note: Avoid high heat during concentration to prevent thermal degradation of the tertiary bromide.
-
Step 4: Purification
-
Crude Appearance: Viscous oil or off-white solid.
-
Recrystallization: Dissolve in minimum hot Ethanol (EtOH); add water dropwise until turbidity appears. Cool to
. -
Yield Expectation: 85–92%.
Process Workflow & Logic
The following diagram illustrates the decision matrix and operational flow, ensuring the protocol is self-validating.
Figure 2: Operational workflow for the synthesis, including contingency for stalled reactions due to steric hindrance.
Mechanistic Insights & Troubleshooting
The Steric Challenge
The reaction involves two sterically demanding partners:
-
Nucleophile: The amine is flanked by a benzoyl group.
-
Electrophile: The carbonyl carbon is adjacent to a quaternary carbon (gem-dimethyl).
Why this works: The high reactivity of the acid bromide (vs. chloride) compensates for the steric hindrance. The use of a non-nucleophilic base (Et3N) prevents competition.
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Significant starting amine remains. | Steric hindrance prevents attack. | Add DMAP (catalyst) or switch solvent to THF (higher reflux temp). |
| Impurity A | Olefinic peaks in NMR (5.5–6.0 ppm). | Elimination of HBr to form methacryloyl amide. | Addition temp was too high. Keep |
| Hydrolysis | Acid bromide consumed, no product. | Wet solvent or atmosphere. | Use freshly distilled DCM; dry reagents. |
Downstream Application: The "Why"
This intermediate is synthesized primarily to access 3,3-dimethylindolin-2-one scaffolds. The presence of the bromine atom allows for intramolecular cyclization.
-
Radical Cyclization: Using
and AIBN, the C-Br bond generates a tertiary radical which attacks the aromatic ring (ipsso to the amine), followed by re-aromatization. -
Heck Cyclization: Palladium-catalyzed intramolecular arylation.
This scaffold is pivotal in research concerning:
-
Bromfenac Analogs: While Bromfenac is an arylacetic acid, the oxindole core is a bioisostere.
-
CNS Agents: Benzodiazepine precursors via ring expansion.
References
-
Preparation of 2-Aminobenzophenones
-
General Synthesis of alpha-Haloamides
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
- Context: Standard protocols for Schotten-Baumann acyl
-
Cyclization of N-aryl-2-bromoamides to Oxindoles
- Wolfe, J. P., et al. "Palladium-Catalyzed Synthesis of Oxindoles." Journal of the American Chemical Society, 2003.
- Context: Describes the downstream utility of the synthesized intermedi
-
Commercial Reagent Data
Sources
- 1. 849642-02-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide [cymitquimica.com]
- 3. N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6310249B1 - Process for producing 2-aminobenzophenone compound - Google Patents [patents.google.com]

